molecular formula C₁₂H₁₇NO₁₂ B1142615 Isosorbide 2-Mononitrate 5-β-D-Glucuronide CAS No. 89576-61-4

Isosorbide 2-Mononitrate 5-β-D-Glucuronide

Cat. No.: B1142615
CAS No.: 89576-61-4
M. Wt: 367.26
InChI Key:
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Description

Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a metabolite of Isosorbide 5-Mononitrate, which is commonly used in the treatment of angina pectoris. This compound is characterized by its molecular formula C12H17NO12 and a molecular weight of 367.26 g/mol . It is primarily used in proteomics research and has significant implications in the field of pharmacology .

Mechanism of Action

Target of Action

Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a metabolite of Isosorbide Mononitrate . Isosorbide Mononitrate primarily targets the vascular smooth muscle cells, causing them to relax . This relaxation leads to vasodilation, or the widening of blood vessels, which can help to alleviate symptoms of conditions like angina pectoris .

Mode of Action

The compound interacts with its targets, the vascular smooth muscle cells, by releasing nitric oxide . This nitric oxide then activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) within the cells . The increase in cGMP ultimately results in the relaxation of the vascular smooth muscle cells .

Biochemical Pathways

The action of this compound affects the nitric oxide-cGMP pathway . The release of nitric oxide and the subsequent increase in cGMP within vascular smooth muscle cells leads to their relaxation . This relaxation causes vasodilation, which can have downstream effects such as reducing the workload on the heart and improving blood flow .

Pharmacokinetics

It is known that the parent compound, isosorbide mononitrate, is well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver

Result of Action

The molecular and cellular effects of this compound’s action include the relaxation of vascular smooth muscle cells and the dilation of blood vessels . These effects can help to alleviate symptoms of conditions like angina pectoris by reducing the workload on the heart and improving blood flow .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and moisture can affect the stability of the compound . Additionally, individual patient factors, such as other medications taken and overall health status, can influence the compound’s efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide involves the glucuronidation of Isosorbide 5-Mononitrate. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction . The reaction conditions often include a controlled pH environment and a temperature range that ensures optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent yield of the compound . Quality control measures are implemented to monitor the purity and concentration of the final product.

Chemical Reactions Analysis

Types of Reactions

Isosorbide 2-Mononitrate 5-β-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isosorbide 2-Mononitrate 5-β-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient metabolism and excretion, making it a valuable compound in pharmacological research .

Properties

CAS No.

89576-61-4

Molecular Formula

C₁₂H₁₇NO₁₂

Molecular Weight

367.26

Synonyms

1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate

Origin of Product

United States

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